molecular formula C25H30O2 B107578 Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate CAS No. 153559-48-9

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate

Cat. No. B107578
M. Wt: 362.5 g/mol
InChI Key: VSMOGQLTPWIBNI-UHFFFAOYSA-N
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Description

Methyl Bexarotenate is a related compound of Bexarotene, which is an antineoplastic agent and a selective retinoid X receptor (RXR) agonist.

Scientific Research Applications

  • PET Imaging and CNS Diseases : A derivative of this compound has been investigated for use in PET imaging of the retinoid X receptor (RXR). It has been suggested as a candidate for the treatment of central nervous system diseases such as Alzheimer's and Parkinson's, with potential therapeutic effects demonstrated in rodent models (Shibahara et al., 2017).

  • Cancer and Dermatological Applications : Another study explored the synthesis and biological evaluation of analogs of this compound for potential use as RXR-selective agonists. One such compound, known for its approval in treating cutaneous T-cell lymphoma, was assessed for its effectiveness in inhibiting cell proliferation, suggesting potential for broader therapeutic applications (Heck et al., 2016).

  • Apoptotic Effects in Leukemia : Research into tetrahydronaphthalene derivatives of this compound showed apoptotic effects on a human chronic myelogenous leukemia cell line. This indicates its potential as an agent in leukemia treatment (Koç et al., 2017).

  • Antibacterial Activity : A study examined the antibacterial activity of a compound structurally related to Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate. This research highlighted the potential of such compounds in addressing antibiotic resistance in microbes (Agova et al., 2021).

  • Liquid Crystal Polymers : The application of derivatives of this compound in the field of liquid crystal polymers was explored. This research focused on the synthesis and mesomorphic properties of hydrogen-bonded side-chain liquid crystal polymers, contributing to the development of advanced materials (Muhammad et al., 2020).

properties

IUPAC Name

methyl 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-16-14-21-22(25(5,6)13-12-24(21,3)4)15-20(16)17(2)18-8-10-19(11-9-18)23(26)27-7/h8-11,14-15H,2,12-13H2,1,3-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOGQLTPWIBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439084
Record name Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate

CAS RN

153559-48-9
Record name Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate

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